1-tert-Butyl-1H-pyrazol-4-ol

Description

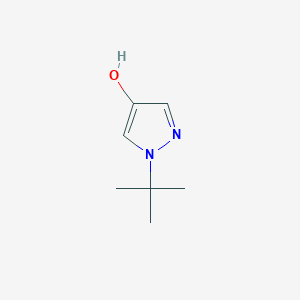

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-tert-butylpyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7(2,3)9-5-6(10)4-8-9/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOZBOIKXWYBTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60517326 | |

| Record name | 1-tert-Butyl-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78242-24-7 | |

| Record name | 1-(1,1-Dimethylethyl)-1H-pyrazol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78242-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Tert Butyl 1h Pyrazol 4 Ol and Its Derivatives

Classical and Contemporary Synthetic Approaches

The traditional and still widely used methods for pyrazole (B372694) synthesis often involve the formation of the heterocyclic ring from acyclic precursors. These methods have been refined over the years to improve yields, regioselectivity, and substrate scope.

Annulation and Cyclization Reactions for Pyrazole Ring Formation

Annulation, or ring-forming, reactions are fundamental to pyrazole synthesis. A predominant method involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For instance, the reaction of diazo compounds with alkynes is a classic approach to forming the pyrazole ring. numberanalytics.comrsc.org Similarly, nitrile imines, which can be generated in situ from hydrazones, undergo 1,3-dipolar cycloaddition with alkenes or alkynes to produce pyrazoles and pyrazolines. rsc.org

Recent advancements have focused on expanding the scope and efficiency of these reactions. For example, a one-pot, three-component procedure allows for the preparation of 3,5-disubstituted 1H-pyrazoles through the condensation of aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes. organic-chemistry.org Another innovative approach utilizes N-isocyanoiminotriphenylphosphorane as a "CNN" building block in a silver-mediated [3+2] cycloaddition with terminal alkynes. organic-chemistry.org The use of cyclic ketones as starting materials can lead to spirocyclic or fused pyrazoles through a [3+2] cycloaddition followed by a ring expansion, with calcium carbide serving as the carbon source. acs.org

The Japp-Klingemann reaction is another powerful tool for pyrazole synthesis, often involving the reaction of diazonium salts with active methylene (B1212753) compounds to form hydrazones, which then cyclize to form the pyrazole ring. nih.gov This has been adapted into efficient one-pot procedures for synthesizing pyrazolo[4,3-b]pyridines. nih.gov Furthermore, oxidative annulation reactions of hydrazones with nitroalkenes provide a pathway to substituted pyrazoles. chim.it

Condensation Reactions in Pyrazole Synthesis

The most common and enduring method for pyrazole synthesis is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. nih.govnumberanalytics.comrsc.org This approach is highly versatile, allowing for the introduction of a wide variety of substituents onto the pyrazole core. The regioselectivity of the condensation can often be controlled by the nature of the substituents on both the hydrazine and the dicarbonyl component. mdpi.com

The reaction of tert-butyl hydrazine with a suitable 1,3-dicarbonyl precursor would be a direct route to 1-tert-butyl substituted pyrazoles. Variations of this method include the use of α,β-unsaturated ketones and aldehydes, which first react with hydrazine to form pyrazolines that can then be oxidized to pyrazoles. mdpi.com The use of catalysts, such as nano-ZnO or Keggin-based polyoxometalates, can enhance the efficiency of these condensation reactions under mild conditions. mdpi.com

The following table summarizes selected examples of condensation reactions for pyrazole synthesis:

| Hydrazine Derivative | 1,3-Dicarbonyl or Equivalent | Catalyst/Conditions | Product Type | Reference |

| Hydrazines | 1,3-Diketones | U4 (Keggin-based U-POW) | Substituted Pyrazoles | mdpi.com |

| Arylhydrazines | 1,3-Diketones | N,N-dimethylacetamide, RT | 1-Aryl-3,4,5-substituted pyrazoles | mdpi.com |

| Hydrazine Hydrate (B1144303) | Ethyl Acetoacetate | Nano-ZnO | 3-Methyl-1-phenyl-1H-pyrazol-5-ol | mdpi.com |

| p-(4-(tert-butyl)phenyl) hydrazine | α,β-Ethylenic Ketone | Copper triflate, bmim | 1,3,5-Trisubstituted Pyrazole | mdpi.com |

Multi-component Reaction Strategies for Functionalized Pyrazoles

Multi-component reactions (MCRs) have gained prominence as a highly efficient strategy for the synthesis of complex molecules like functionalized pyrazoles in a single step from readily available starting materials. rsc.orglongdom.org These reactions offer advantages in terms of atom economy, reduced waste, and operational simplicity. longdom.org

Several MCR strategies have been developed for pyrazole synthesis. A common approach involves the one-pot reaction of an aldehyde, a hydrazine, and a compound containing an active methylene group, such as malononitrile. rsc.orgbeilstein-journals.org This can be extended to four-component reactions by including a β-ketoester, leading to the formation of highly substituted pyranopyrazoles. rsc.orgbeilstein-journals.org The use of catalysts, such as sodium p-toluene sulfonate in water or taurine, can facilitate these reactions under green conditions. rsc.org

Another MCR approach involves the in situ generation of a 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine. beilstein-journals.org For example, enolates can react with carboxylic acid chlorides to form 1,3-diketones in situ, which are then converted to pyrazoles. beilstein-journals.org The versatility of MCRs allows for the synthesis of a diverse library of pyrazole derivatives by varying the starting components. acs.org

Advanced Synthetic Techniques and Principles

To address the demand for more sustainable and efficient chemical processes, advanced synthetic techniques have been applied to the synthesis of pyrazoles. These methods often offer significant advantages over traditional batch processing.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comacs.org The application of microwave irradiation to pyrazole synthesis has been shown to be particularly effective, providing an eco-friendly alternative to traditional methods that often require harsh conditions and long reaction times. tandfonline.comnih.gov

Microwave energy can be used to drive the condensation of chalcones with hydrazine hydrate to form pyrazole derivatives. nih.gov It has also been successfully employed in the synthesis of sugar-based pyrazole derivatives in water, highlighting the potential for green chemistry applications. rsc.org Furthermore, the cyclization of pyrazole rings can be carried out under microwave irradiation, sometimes with the aid of a catalyst, to produce good yields of the desired products. researchgate.net The benefits of MAOS include reduced energy consumption and the potential to use more environmentally benign solvents. tandfonline.com

A comparison of conventional and microwave-assisted synthesis for a series of pyrazole and oxadiazole hybrids demonstrated a significant reduction in reaction time from 7–9 hours to 9–10 minutes, with an improvement in product yield from 79–92%. acs.org

Continuous Flow Synthesis

Continuous flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. nih.govmdpi.com In a flow system, reagents are continuously pumped through a reactor where the reaction occurs, allowing for precise control over parameters such as temperature, pressure, and reaction time. mit.edu This is particularly beneficial for reactions involving hazardous or unstable intermediates, such as diazonium salts and hydrazines, which can be generated and consumed in situ, avoiding their accumulation. nih.gov

The synthesis of pyrazoles has been successfully adapted to continuous flow systems. One such system involves a four-step process for converting anilines into pyrazole products, which includes in situ diazotization and reduction. nih.gov Another flow-based approach enables the synthesis of 3,5-disubstituted pyrazoles through a sequential copper-mediated alkyne homocoupling and hydroamination. rsc.org

The modular nature of flow synthesis allows for the telescoping of multiple reaction steps, leading to the rapid and efficient construction of complex pyrazole derivatives. mit.edu For example, a continuous flow assembly line has been developed for the synthesis of highly functionalized fluorinated pyrazoles and pyrazolines, demonstrating the power of this technology for accessing diverse chemical structures. mit.edu

The following table highlights some examples of pyrazole synthesis using continuous flow methods:

| Starting Materials | Key Process | Product Type | Reference |

| Anilines | Four-step conversion including in situ diazotization and reduction | N-arylated pyrazoles | nih.gov |

| Terminal aryl alkynes, n-BuLi, acyl chlorides, hydrazines | In situ ynone generation and reaction with hydrazines | 3,5-di- and 1,3,5-trisubstituted pyrazoles | mdpi.comresearchgate.net |

| Fluorinated amines | Diazoalkane formation and [3+2] cycloaddition | Highly functionalized fluorinated pyrazoles and pyrazolines | mit.edu |

| Vinylidene keto esters, hydrazine derivatives | Cycloaddition | Pyrazole-4-carboxylate derivatives | mdpi.com |

Green Chemistry Approaches in Pyrazole Synthesis

The principles of green chemistry, which promote the reduction of hazardous substances and waste, are increasingly being applied to the synthesis of pyrazole scaffolds. These approaches are highly relevant to the potential synthesis of 1-tert-Butyl-1H-pyrazol-4-ol, which would classically be formed via the cyclocondensation of tert-butylhydrazine (B1221602) with a suitable 1,3-dicarbonyl equivalent.

Eco-friendly methods focus on alternative energy sources and benign solvent systems. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate pyrazole formation, often leading to higher yields and purity in significantly shorter reaction times compared to conventional heating. tandfonline.comthieme-connect.com Similarly, ultrasound-assisted synthesis can enhance reaction rates and is particularly effective in heterogeneous systems. nih.gov

Solvent choice is a cornerstone of green chemistry. The use of water as a reaction medium is a prime example, offering an abundant, non-toxic, and non-flammable alternative to volatile organic solvents. thieme-connect.com The synthesis of pyrazoles in aqueous media has been successfully demonstrated using various catalysts. organic-chemistry.org For instance, the condensation of hydrazines with 1,3-diketones can be efficiently catalyzed by water-tolerant solid acids like Amberlyst-70. organic-chemistry.org Another green approach involves solvent-free reactions, such as those conducted in a ball mill, which can provide N-acyl pyrazole derivatives with high efficiency. acs.orgresearchgate.netresearchgate.net Ionic liquids have also been employed as recyclable "green" solvents and catalysts for pyrazole synthesis, sometimes in combination with transition metal catalysts. nih.govsioc-journal.cn

A potential green synthesis for the this compound core could involve the reaction of tert-butylhydrazine hydrochloride with a β-keto ester in water or ethanol, possibly enhanced by microwave irradiation or a recyclable solid acid catalyst. thieme-connect.comorganic-chemistry.org

Table 1: Comparison of Green Synthesis Methodologies for Pyrazole Derivatives

| Methodology | Energy Source | Solvent/Medium | Catalyst Example | Key Advantages | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | Microwaves | Ethanol, Water | Acetic Acid | Rapid reaction times, improved yields | tandfonline.comthieme-connect.com |

| Ultrasound-Assisted | Sonication | Ethanol | L-proline | Enhanced reaction rates, applicable to MCRs | nih.govresearchgate.net |

| Solvent-Free | Mechanical (Ball Mill) | None | H₂SO₄ (catalytic) | Reduced waste, high versatility | acs.orgresearchgate.net |

| Aqueous Synthesis | Conventional | Water | Amberlyst-70, CeO₂/CuO | Environmentally benign, safe | thieme-connect.comorganic-chemistry.org |

| Ionic Liquid | Conventional | [bmim][PF₆] | Copper triflate | Recyclable medium, enhances catalysis | nih.gov |

Catalytic Approaches in Pyrazole Synthesis

Catalysis offers powerful tools for the synthesis and functionalization of pyrazoles, providing pathways that are often more efficient and selective than stoichiometric methods. These approaches are divided into transition metal catalysis, organocatalysis, and biocatalysis.

Transition Metal-Catalyzed Reactions

Transition metals, particularly palladium and copper, are mainstays in pyrazole chemistry. mdpi.commdpi.com Palladium catalysis is exceptionally powerful for the direct C–H functionalization of the pyrazole ring, allowing for the introduction of aryl, alkyl, or other groups without pre-functionalization. researchgate.netresearchgate.netresearchgate.net However, controlling the regioselectivity between the C4 and C5 positions is a significant challenge, as the C5 proton is often more acidic and sterically accessible. researchgate.netnih.gov For a precursor like 1-tert-butyl-1H-pyrazole, direct C-H activation would likely face this regiochemical hurdle. Researchers have developed strategies using blocking groups; for example, an ester at the C4 position can direct arylation to the C5 position, with the ester being removable later. academie-sciences.frresearchgate.net

A notable palladium-catalyzed reaction involves a triple C-H annulation where a pyrazole nitrogen directs the C(sp³)–H activation of a pendant tert-butyl group. acs.orgnih.gov

Copper-catalyzed reactions are also versatile, enabling the synthesis of polysubstituted pyrazoles from various starting materials. nih.govbeilstein-journals.orgrsc.orgorganic-chemistry.org For instance, copper(I)-catalyzed reactions of phenylhydrazones and dialkyl ethylenedicarboxylates proceed under mild conditions. nih.gov Continuous flow synthesis of pyrazoles has also been achieved using silica-supported copper catalysts. researchgate.net A potential route to the 1-tert-butyl pyrazole core involves the copper-catalyzed condensation of an α,β-ethylenic ketone with a tert-butyl-substituted hydrazine, followed by in-situ oxidation. nih.gov

Table 2: Selected Transition Metal-Catalyzed Reactions for Pyrazole Synthesis & Functionalization

| Catalyst System | Reaction Type | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / KOAc | C-H Arylation | Pyrazole-4-carboxylate, Aryl Bromides | C5-selective arylation using C4-ester as a blocking group | academie-sciences.frresearchgate.net |

| Pd(OAc)₂ / Ag₂O | C(sp³)-H Arylation | 1-Alkylpyrazoles, Aryl Iodides | Pyrazole directs arylation of the N-alkyl group | nih.gov |

| CuI / NaOAc | Cycloaddition | Phenylhydrazones, Dialkyl Ethylenedicarboxylates | Mild, room temperature synthesis of polysubstituted pyrazoles | nih.gov |

| Cu(OTf)₂ | Dehydrogenative Coupling | Alkenyl Hydrazones | Aerobic synthesis of pyrazoles from hydrazones | lookchem.com |

| Fe(III)-Ionic Liquid | Condensation | 1,3-Diketones, Hydrazines | Green, recyclable homogeneous catalyst system | sioc-journal.cn |

Organocatalysis in Pyrazole Formation

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has emerged as a powerful green alternative to metal-based catalysis. The amino acid L-proline is a prominent organocatalyst used in the synthesis of pyrazole-containing heterocycles, often through multicomponent reactions (MCRs). researchgate.netmetu.edu.tr These MCRs can generate complex dihydropyrano[2,3-c]pyrazoles in one pot from simple starting materials under mild conditions, sometimes enhanced by ultrasound. researchgate.net

While many organocatalytic methods produce fused or highly substituted pyrazoles rather than the simple this compound, they represent a key strategy for building molecular diversity. For example, the organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been used to synthesize pyrazolines from chalcones and acylhydrazines; these pyrazolines can then be oxidized to pyrazoles. rsc.org Notably, organocatalysis has been successfully employed in the atroposelective synthesis of axially chiral naphthyl-pyrazoles, where substrates bearing a tert-butyl group at the 3-position of the pyrazole yielded products with high enantioselectivity. nih.gov

Biocatalytic Applications in Pyrazole Derivatization

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. researchgate.net This approach is particularly promising for the synthesis of this compound, specifically for the challenging C4-hydroxylation step.

Cytochrome P450 enzymes are well-known for their ability to catalyze the selective hydroxylation of unactivated C-H bonds in a wide range of substrates. sioc-journal.cn In principle, a 1-tert-butyl-1H-pyrazole precursor could be subjected to enzymatic hydroxylation by an engineered P450 enzyme to introduce the hydroxyl group directly and regioselectively at the C4 position. researchgate.netacs.org

Lipase enzymes have also shown promiscuous activity in catalyzing reactions beyond their native ester hydrolysis function. Lipases have been used to catalyze the synthesis of pyrazole derivatives, such as in the one-pot synthesis of 1,3,5-trisubstituted pyrazoles. mdpi.comacademie-sciences.fr Furthermore, biomimetic catalysts, such as a bis(pyrazolyl)imidazolylmethane copper peroxide complex that models the active site of the tyrosinase enzyme, have demonstrated the ability to hydroxylate phenolic substrates, showcasing a chemical approach inspired by biocatalysis. nih.gov

Functionalization and Derivatization Strategies

The ability to selectively functionalize the pyrazole ring after its initial synthesis is crucial for creating derivatives with tailored properties.

Regioselective Functionalization of the Pyrazole Ring

Achieving regioselectivity is a central theme in pyrazole chemistry. This applies to both the initial ring formation and subsequent C-H functionalization. lookchem.com When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine like tert-butylhydrazine, two regioisomeric pyrazole products can form. The outcome is often governed by a combination of electronic and steric factors, with the bulky tert-butyl group likely directing the reaction pathway. nih.govsemanticscholar.org For example, the cyclocondensation of unsymmetrical enaminodicketones with tert-butylhydrazine hydrochloride has been shown to proceed regiospecifically to yield 4-substituted 1H-pyrazole-5-carboxylates. organic-chemistry.org

For post-synthetic modification, direct C-H functionalization faces the challenge of differentiating between the C3, C4, and C5 positions. The N1-tert-butyl group would block one substitution site, but selectivity between C4 and C5 remains. The C5 position is generally more reactive towards electrophilic substitution and metal-catalyzed C-H activation due to electronic effects and the directing capacity of the N2 nitrogen. researchgate.netnih.gov Therefore, selective functionalization at the C4 position of a 1-tert-butyl-1H-pyrazole would likely require a specialized strategy, such as using a directing group or exploiting specific steric interactions to disfavor reaction at C5.

Introduction of the tert-Butyl Moiety

The introduction of the tert-butyl group onto the pyrazole nitrogen is a fundamental step in the synthesis of the target compound and its analogues. This is often achieved through the alkylation of a suitable pyrazole precursor.

A common strategy involves the reaction of a pre-existing pyrazole ring system, such as 4-bromo-1H-pyrazole, with a tert-butylating agent. For instance, the alkylation of 4-bromo-1H-pyrazole with tert-butyl halides, like tert-butyl bromide, under basic conditions using potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF), is a typical method. Another approach is the reaction of tert-butylhydrazine hydrochloride with 3-aminocrotononitrile (B73559) to yield 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, which can then be further modified. orgsyn.org

The tert-butyl group can also be introduced at different positions depending on the starting material and reaction conditions. For example, the synthesis of 2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one highlights the introduction of this bulky group at the N2 position of the pyrazole ring. The steric bulk of the tert-butyl group can influence the regioselectivity of subsequent reactions and the stability of the resulting isomers. researchgate.net

A general and efficient one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes. organic-chemistry.org While not directly yielding this compound, this methodology illustrates the versatility of pyrazole synthesis where a tert-butyl-containing aldehyde or alkyne could be employed.

Table 1: Methods for Introducing the tert-Butyl Moiety

| Precursor | Reagent | Conditions | Product |

|---|---|---|---|

| 4-Bromo-1H-pyrazole | tert-Butyl bromide, K₂CO₃ | DMF | 4-Bromo-1-tert-butyl-1H-pyrazole |

| tert-Butylhydrazine hydrochloride | 3-Aminocrotononitrile, NaOH | Heat | 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine orgsyn.org |

Modifications at the Hydroxyl Group

Once the this compound scaffold is established, the hydroxyl group at the C4 position serves as a versatile handle for further functionalization. This allows for the synthesis of a diverse array of derivatives with modified properties.

Standard organic transformations can be applied to the hydroxyl group. For instance, it can undergo etherification or esterification reactions to introduce various substituents. While direct examples for this compound are not prevalent in the provided context, analogous reactions on similar pyrazole systems are well-documented. For example, the triflation of 4-acetyl-1-phenyl-1H-pyrazol-3-ol to its corresponding triflate demonstrates the reactivity of a hydroxyl group on the pyrazole ring, enabling subsequent cross-coupling reactions. ktu.edu

Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This opens up pathways to introduce a wide range of functional groups at the C4 position. The oxidation of the hydroxyl group to a ketone is another potential modification, leading to pyrazolone (B3327878) derivatives.

Synthesis of Pyrazole-Fused Heterocyclic Systems

The this compound framework can be a key starting material for the construction of more complex, fused heterocyclic systems. These fused systems are of significant interest due to their diverse biological activities. The reactivity of the pyrazole ring and its substituents allows for various cyclization strategies.

One common approach involves the use of pyrazole-4-carbaldehydes, which can be derived from the corresponding 4-hydroxymethylpyrazole, itself accessible from the 4-ol. These aldehydes are versatile precursors for building fused rings. For example, condensation reactions of pyrazole-4-carbaldehydes with various binucleophiles can lead to the formation of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyridazines, and other fused systems. semanticscholar.org

For instance, the reaction of a pyrazole-4-carbaldehyde with a β-ketoester in the presence of a base can yield a pyrazolo[3,4-b]pyridine-5-carboxylate. semanticscholar.org Similarly, reaction with hydrazine or its derivatives can lead to the formation of pyrazolo[3,4-d]pyridazinones. semanticscholar.org Intramolecular cyclization reactions are also a powerful tool. For example, a suitably substituted pyrazole can undergo intramolecular C-H activation or condensation to form a fused ring system, such as in the synthesis of chromeno[2,3-c]pyrazol-4(1H)-ones. nih.gov

Table 2: Examples of Pyrazole-Fused Heterocyclic Systems

| Pyrazole Precursor | Reagent(s) | Fused System |

|---|---|---|

| 5-(Pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde | Methylene active nitriles, ZnCl₂ | Pyrazolo[3,4-e]indolizine semanticscholar.org |

| 3-(2-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Wittig reagent, H₂, NaH | Benzo[b]pyrazolo[3,4-d]azocin-6-one semanticscholar.org |

Pathways to Pyrazole-Containing Synthons and Intermediates

This compound and its derivatives are valuable synthons and intermediates in organic synthesis. The functional groups on the pyrazole ring can be manipulated to create building blocks for more complex molecules, particularly in the fields of medicinal chemistry and materials science.

The hydroxyl group at the C4 position can be converted to other functionalities, such as a halogen or a triflate, which are excellent leaving groups for cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for the introduction of aryl, heteroaryl, or amino substituents at the C4 position. For example, 4-bromo-1-tert-butyl-1H-pyrazole is a useful intermediate that can participate in Suzuki-Miyaura coupling reactions with boronic acids.

Furthermore, the pyrazole ring itself can be functionalized at other positions. For instance, direct C-H activation at the C5 position of a 1,4-disubstituted pyrazole can be achieved, followed by coupling with an aryl halide. This has been demonstrated in the synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate through a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. academie-sciences.fr

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles from aryl hydrazines and (ethoxymethylene)malononitrile showcases the creation of highly functionalized pyrazole intermediates that are valuable in the development of crop protection agents. scirp.org These examples highlight the utility of pyrazole derivatives as versatile building blocks for constructing a wide range of target molecules.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen, carbon, and nitrogen atoms within the 1-tert-Butyl-1H-pyrazol-4-ol framework.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule. In a typical ¹H NMR spectrum of a 1-tert-butyl-1H-pyrazole derivative, the tert-butyl group presents as a sharp singlet around δ 1.5 ppm, integrating to nine protons. The protons on the pyrazole (B372694) ring appear as distinct signals in the aromatic region. For pyrazole derivatives, these ring protons typically resonate as singlets. Specifically for 1-alkyl-4-hydroxypyrazoles, two singlets are observed for the pyrazole ring protons. googleapis.com The hydroxyl proton of a pyrazol-4-ol appears as a broad signal and its chemical shift can be influenced by solvent and hydrogen bonding.

Table 1: Representative ¹H NMR Spectral Data for this compound Analogs

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference |

| tert-Butyl (CH₃) | ~1.5 | Singlet | 9H | |

| Pyrazole-H | ~7.1-7.7 | Singlet | 1H | googleapis.com |

| Pyrazole-H | ~7.1-7.7 | Singlet | 1H | googleapis.com |

| Hydroxyl (OH) | Variable | Broad Singlet | 1H |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. The tert-butyl group shows a characteristic quaternary carbon signal and a signal for the three equivalent methyl carbons. For example, in N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the quaternary carbon of the tert-butyl group appears at 32.4 ppm, and the methyl carbons resonate at 30.4 ppm. mdpi.com The pyrazole ring carbons have distinct chemical shifts, with the C4 carbon often appearing at a different field strength compared to the C3 and C5 carbons. In pyrazole systems, the C4 carbon signal is typically sharp, while the C3 and C5 signals can be broadened due to tautomeric equilibrium in certain cases. researchgate.net

Table 2: Representative ¹³C NMR Spectral Data for this compound Analogs

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| tert-Butyl (quaternary C) | ~32.4 | mdpi.com |

| tert-Butyl (CH₃) | ~30.4 | mdpi.com |

| Pyrazole C3 | Varies | researchgate.net |

| Pyrazole C4 | Varies | researchgate.net |

| Pyrazole C5 | Varies | researchgate.net |

Nitrogen-15 (¹⁵N) NMR Analysis

Nitrogen-15 NMR spectroscopy is a powerful tool for studying the nitrogen atoms within the pyrazole ring, which is particularly useful for investigating tautomerism. ipb.pt The chemical shifts of the nitrogen atoms are sensitive to the solvent's polarity and acidity. mdpi.com For this reason, solvents like DMSO, acetone, or chloroform (B151607) are often preferred for such studies. mdpi.com In pyrazoles, two distinct ¹⁵N signals are expected, corresponding to the two different nitrogen environments in the heterocyclic ring. researchgate.net The study of ¹⁵N NMR can help differentiate between tautomeric forms, as the nitrogen chemical shifts will vary significantly between, for example, a pyrazol-5-ol and a pyrazol-3-one. ipb.pt

Two-Dimensional (2D) NMR Techniques for Structural Confirmation

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming the complete structural assignment of this compound. rsc.org HSQC spectra correlate directly bonded proton and carbon atoms, while HMBC spectra reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of different fragments of the molecule. mdpi.comnanalysis.com For instance, an HMBC experiment would show a correlation between the tert-butyl protons and the N1-attached quaternary carbon, as well as the C5 carbon of the pyrazole ring, definitively placing the tert-butyl group at the N1 position.

Solid-State NMR (CP/MAS) Spectroscopy

Solid-state NMR, specifically using Cross-Polarization/Magic Angle Spinning (CP/MAS) techniques, provides information about the structure of the compound in the solid phase. This is particularly valuable for studying tautomerism, as the predominant tautomer in the solid state can be identified. researchgate.net For pyrazole derivatives, solid-state ¹³C and ¹⁵N NMR can distinguish between different tautomeric forms that may coexist in solution. researchgate.net The chemical shifts observed in the solid state can be compared with those calculated using theoretical methods like GIPAW (Gauge-Including Projector-Augmented Wave) to provide a comprehensive understanding of the molecular and crystal structure. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers complementary information to NMR by identifying the functional groups present in the molecule. For a pyrazol-4-ol derivative, a characteristic broad absorption band for the O-H stretch of the hydroxyl group is expected in the IR spectrum, typically in the range of 3200-3500 cm⁻¹. The pyrazole ring itself will exhibit characteristic vibrations in the fingerprint region of the spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS) involves bombarding a sample with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule. libretexts.org The molecular ion peak (M⁺) is crucial for determining the molecular weight. libretexts.org Common fragmentation pathways include direct cleavage of single bonds, which produces an even-electron ion and a neutral radical, and rearrangements. libretexts.org For instance, in the mass spectrum of 1-butanol, alpha-cleavage is a common fragmentation pattern. libretexts.org The interpretation of these patterns allows for the elucidation of the molecular structure. aip.org

| Ion Type | Formation Process | Significance |

| Molecular Ion (M⁺) | Electron ionization | Determines molecular weight. libretexts.org |

| Fragment Ions | Direct cleavage or rearrangement | Provides structural information. libretexts.org |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For example, the exact mass of a pseudo-molecular ion ([M + H]⁺) for a pyrazole derivative was determined to be m/z 462.1516, confirming the elemental formula C₂₂H₂₈N₃O₄S₂⁺ with a very low mass error. mdpi.com Similarly, for (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, HRMS confirmed the calculated mass for [M + H]⁺ (C₁₈H₂₅N₂O) at 285.1967 with a found value of 285.1965. mdpi.com This level of precision is invaluable for confirming the identity of newly synthesized compounds. mdpi.com

| Compound (Related) | Ion | Calculated m/z | Found m/z | Reference |

| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | [M+H]⁺ | 462.1516 | 462.1510 | mdpi.com |

| (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | [M+H]⁺ | 285.1967 | 285.1965 | mdpi.com |

| 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | [M+Na]⁺ | 303.0507 | 303.0508 | mdpi.com |

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

| Compound/Complex (Related) | Crystal System | Space Group | Key Structural Features | Reference |

| [Cu(CHpz₃)(PPh₃)][BF₄] | Monoclinic | P2₁/c | Tetracoordinated Cu(I), distorted tetrahedral geometry. mdpi.com | |

| {Co(ttpe)(H₂O)₂·(1,4-H₂bdc)}n | - | - | (4,4)-connected binodal 2D topology. scispace.com | |

| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | - | - | Structure confirmed by various spectroscopic techniques. mdpi.com |

Analysis of Crystal Packing and Intermolecular Interactions

The three-dimensional architecture of this compound in the solid state is significantly influenced by intermolecular forces, particularly hydrogen bonding. The pyrazole ring, which is generally planar, along with the hydroxyl group at the 4-position, are key features that dictate the formation of extensive hydrogen-bonding networks. The hydroxyl group can function as both a hydrogen bond donor and acceptor, facilitating the assembly of molecules into larger supramolecular structures.

In pyrazole derivatives, the nitrogen atoms of the pyrazole ring can also participate in intermolecular interactions. mdpi.com Specifically, the N-H group can act as a hydrogen bond donor, while the adjacent nitrogen atom can act as an acceptor. mdpi.com This capability allows for the formation of various self-association motifs, such as dimers and catemers (chain-like structures), through N-H···N hydrogen bonds. mdpi.com

The interplay between hydrogen bonding and van der Waals forces, influenced by the size and shape of the substituents, ultimately determines the final crystal lattice. libretexts.orgchemguide.co.uk In solution, the nature of the solvent can also play a crucial role, with polar protic solvents potentially disrupting pyrazole-pyrazole hydrogen bonding in favor of pyrazole-solvent interactions. mdpi.com

Table 1: Crystallographic Data for the Related Compound 5-tert-Butyl-4-nitro-1H-pyrazol-3-ol iucr.org

| Parameter | Value |

| Chemical Formula | C₇H₁₁N₃O₃ |

| Molecular Weight | 185.19 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.4870 (5) |

| b (Å) | 6.6560 (4) |

| c (Å) | 11.5588 (8) |

| α (°) | 81.227 (4) |

| β (°) | 76.733 (3) |

| γ (°) | 65.037 (5) |

| Volume (ų) | 439.50 (6) |

| Z | 2 |

| Calculated Density (Mg m⁻³) | 1.399 |

| Temperature (K) | 120 (2) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV absorption spectrum of pyrazole derivatives is characterized by π → π* transitions of the heterocyclic ring. researchgate.net For the parent compound, 1H-pyrazole, the gas-phase UV absorption spectrum is dominated by a π → π* transition around 205 nm. researchgate.net

The substitution pattern on the pyrazole ring significantly influences the position and intensity of the absorption bands. For this compound, the presence of the tert-butyl group and the hydroxyl group will cause shifts in the absorption maxima compared to unsubstituted pyrazole. While specific UV-Vis data for this compound was not found in the search results, related studies on other pyrazole derivatives can offer predictive insights. For instance, the UV absorption spectra of various substituted pyrazoles have been reported, showing how different functional groups affect the electronic transitions. science-softcon.dewisc.eduscience-softcon.de

In a study on 1H-1,2,3-triazole and pyrazole, the maximal UV absorption cross-section for pyrazole was reported, though the specific wavelength was not detailed in the provided abstract. researchgate.net The electronic properties of the substituents, whether electron-donating or electron-withdrawing, play a crucial role in modulating the energy of the molecular orbitals and thus the wavelength of maximum absorption (λmax). The hydroxyl group at the 4-position, being an electron-donating group, is expected to cause a bathochromic shift (shift to longer wavelength) of the π → π* transition of the pyrazole ring.

Table 2: UV Absorption Data for Parent Pyrazole researchgate.net

| Compound | Transition Type | Approximate λmax (nm) |

| 1H-Pyrazole | π → π* | 205 |

Tautomeric Behavior and Equilibrium Studies

Prototropic Tautomerism of 1-tert-Butyl-1H-pyrazol-4-ol

Prototropic tautomerism involves the migration of a proton, and in the case of this compound, this is primarily observed as an equilibrium between the enol and keto forms.

Keto-enol tautomerism is a chemical equilibrium between a ketone or aldehyde and its corresponding enol, which features a hydroxyl group attached to a carbon-carbon double bond. libretexts.orgpearson.com This process involves the movement of a proton and the shifting of bonding electrons. masterorganicchemistry.com For this compound, the enol form (the pyrazol-4-ol structure) exists in equilibrium with its keto tautomer (a pyrazolin-4-one).

The stability of the enol tautomer can be significantly influenced by factors such as aromaticity and intramolecular hydrogen bonding. masterorganicchemistry.com In many pyrazole (B372694) systems, the enol form is stabilized by the aromaticity of the pyrazole ring. semanticscholar.org Theoretical studies on related pyrazole structures have shown that the enol tautomer can be energetically favored.

The interconversion between the hydroxyl (OH) and a potential nitrogen-hydrogen (NH) keto form is central to the tautomerism of pyrazolones. In 1-substituted pyrazol-5-ones, this equilibrium involves three main forms: the OH (aromatic), NH (non-aromatic), and CH (non-aromatic) tautomers. researchgate.net However, for this compound, the nitrogen at position 1 is substituted with a tert-butyl group, precluding the formation of an NH tautomer at that position. The primary equilibrium is therefore the prototropic shift from the hydroxyl (OH) form to the keto form, which would be 1-tert-butyl-1,2-dihydropyrazol-4-one. The interconversion is catalyzed by acids or bases, involving proton transfer steps. libretexts.org

Factors Influencing Tautomeric Equilibria

The position of the tautomeric equilibrium is not static; it is dynamically influenced by electronic and steric effects of substituents, the polarity of the solvent, and the ambient temperature.

Substituents on the pyrazole ring play a crucial role in determining the relative stability of the tautomers. The tert-butyl group at the N1 position of this compound exerts significant influence.

Steric Effects : The bulky tert-butyl group can introduce steric hindrance, which may stabilize specific tautomeric forms by restricting rotational freedom and enforcing planar conformations to minimize steric strain.

Electronic Effects : Electron-donating groups, like the tert-butyl group, can affect the electron density of the pyrazole ring. In related pyrazole systems, electron-donating groups have been shown to increase the acidity of the pyrrole-like NH group and influence tautomeric preferences. mdpi.com Studies on substituted pyrazoles indicate that electron-donating groups tend to stabilize the 3-substituted tautomer in systems where annular tautomerism is possible. mdpi.com For this compound, the electron-donating nature of the tert-butyl group would influence the charge distribution in the ring, thereby affecting the relative stability of the enol and keto forms.

| Substituent Type | General Effect on Pyrazole Tautomerism | Relevance to this compound |

|---|---|---|

| Bulky Alkyl (e.g., tert-butyl) | Introduces steric hindrance, potentially favoring less crowded tautomers. Can enforce planarity. In some systems, prefers the C5 position. mdpi.com | The tert-butyl group at N1 likely influences the conformational preference and stability of the enol vs. keto form. |

| Electron-Donating (e.g., alkyl, OH, NH2) | Can stabilize adjacent positive charges or destabilize negative charges. Shown to increase the acidity of the pyrrole-like NH group in unsubstituted pyrazoles. mdpi.com | The electron-donating tert-butyl group modifies the electronic character of the pyrazole ring, impacting the enol-keto equilibrium. |

| Electron-Withdrawing (e.g., NO2, CF3) | Stabilizes adjacent negative charges. Often favors the 3-position in annular tautomerism. mdpi.com | Provides a contrast to understand the specific electronic contribution of the tert-butyl group. |

The surrounding solvent environment has a profound effect on tautomeric equilibria. The polarity of the solvent can alter the relative energies of the tautomers, shifting the equilibrium. beilstein-journals.org

In nonpolar solvents like chloroform (B151607) (CDCl3), the enol form of related pyrazolones often predominates, sometimes forming hydrogen-bonded dimers. mdpi.com In contrast, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) can favor different tautomeric forms by disrupting intermolecular hydrogen bonds and solvating the individual tautomers differently. mdpi.commdpi.com For example, studies on acetoacetic acid have shown that the enol tautomer's presence ranges from less than 2% in polar D2O to 49% in nonpolar CCl4. masterorganicchemistry.com This highlights the significant role of the solvent in stabilizing or destabilizing specific tautomers through hydrogen bonding and dipole interactions. nih.gov

| Solvent | Polarity | General Effect on Pyrazolone (B3327878) Tautomerism | Observed Predominant Form (in related systems) |

|---|---|---|---|

| Chloroform (CDCl3) | Nonpolar | Favors intramolecular hydrogen bonding or dimerization. mdpi.com | Enol (OH) form mdpi.com |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Disrupts intermolecular hydrogen bonds, solvates individual tautomers. mdpi.commdpi.com | Can shift equilibrium; monomers of the OH form may be present. mdpi.com |

| Water (H2O) | Polar Protic | Strongly solvates both tautomers, can act as a proton shuttle. mdpi.com | Often favors the more polar keto form. masterorganicchemistry.com |

The ratio of tautomers in equilibrium is also dependent on temperature. A study on 1H-pyrazole-3-(N-butyl)carboxamide demonstrated that while one tautomer exists in the solid state, both are present in solution in a temperature-dependent ratio. researchgate.net This is because the equilibrium constant (Keq) for tautomerization is related to the Gibbs free energy change (ΔG) of the reaction, which has an explicit temperature dependence (ΔG = ΔH - TΔS). As the temperature changes, the equilibrium shifts to favor either the enthalpically or entropically preferred tautomer. For many tautomeric systems, the energy difference between the forms is small, allowing for significant shifts in the equilibrium with changes in temperature. beilstein-journals.org

Experimental Determination of Tautomeric Forms

The elucidation of the tautomeric composition of hydroxypyrazoles relies heavily on a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, serves as a powerful tool for identifying and quantifying the different tautomers present in a solution.

NMR Spectroscopy:

¹H NMR: In the ¹H NMR spectrum, the presence of the aromatic hydroxy tautomer would be indicated by a characteristic signal for the hydroxyl proton (-OH), often appearing as a broad singlet. Conversely, the keto tautomer would be distinguished by signals corresponding to the aliphatic protons of the CH₂ group at the C4 position.

¹³C NMR: The ¹³C NMR spectrum provides unambiguous evidence of the tautomeric form. The chemical shift of the C4 carbon is highly diagnostic: in the hydroxy form, it resonates in the region typical for an aromatic carbon bearing an oxygen atom, while in the keto form, it shifts significantly downfield into the region characteristic of a carbonyl carbon (C=O).

¹⁵N NMR: The nitrogen atoms of the pyrazole ring are also sensitive reporters of the electronic environment. In ¹⁵N NMR spectra, the chemical shifts of the "pyrrole-like" N1 and "pyridine-like" N2 atoms differ substantially between the tautomers, reflecting changes in hybridization and electron density. nih.gov

A definitive method for studying tautomeric equilibria involves the synthesis and analysis of "fixed" or "locked" derivatives. nih.gov For this compound, this would involve synthesizing the O-methylated analogue (4-methoxy-1-tert-butyl-1H-pyrazole) to serve as a model for the hydroxy tautomer, and a corresponding N-alkylated pyrazolone as a model for the keto form. Comparing the NMR spectra of the parent compound with these fixed derivatives allows for precise assignment of signals and quantification of the tautomeric ratio in various solvents.

The choice of solvent is critical, as it can significantly influence the position of the equilibrium. Nonpolar solvents like chloroform-d (B32938) (CDCl₃) may favor one tautomer, often through the formation of hydrogen-bonded dimers. nih.gov In contrast, polar, hydrogen-bond accepting solvents like DMSO-d₆ can disrupt these dimers and stabilize the other tautomeric form. nih.govmdpi.com

X-ray Crystallography: For the solid state, single-crystal X-ray diffraction provides unequivocal structural determination. This technique can identify which tautomer is preferentially crystallized, offering insight into the intermolecular forces, such as hydrogen bonding, that stabilize a particular form in the crystal lattice. nih.govmdpi.com

The table below illustrates the kind of representative NMR data used to differentiate between the potential tautomers of a 1-substituted-4-hydroxypyrazole, based on data from analogous compounds.

| Tautomer Form | Key ¹H NMR Signal (δ, ppm) | Key ¹³C NMR Signal (δ, ppm) | Description |

|---|---|---|---|

| Hydroxy Form (Aromatic) | Broad singlet (OH) | ~150-160 (C4-OH) | Aromatic system with a hydroxyl group. |

| Keto Form (Non-aromatic) | Singlet (CH₂) | >170 (C4=O) | Non-aromatic ring with a ketone group. |

Comparative Tautomerism with Related Pyrazole Isomers and Analogues

The tautomeric behavior of this compound is best understood when compared with its isomers and other related pyrazole derivatives. These comparisons highlight the profound influence of substituent position and nature on the tautomeric equilibrium.

Comparison with Positional Isomers:

1-tert-Butyl-1H-pyrazol-3-ol: This isomer exists in equilibrium with its keto tautomer, 1-tert-butyl-1,2-dihydro-3H-pyrazol-3-one. Extensive studies on related 1-substituted-pyrazol-3-ols have shown that the hydroxy (OH) form is overwhelmingly predominant in various solutions. nih.govmdpi.com This preference is attributed to the stability conferred by the aromatic pyrazole ring.

1-tert-Butyl-1H-pyrazol-5-ol: The tautomerism of 1-substituted-pyrazol-5-ols is more complex, involving a potential equilibrium between three forms: the OH form (1-substituted-1H-pyrazol-5-ol), the NH form (1-substituted-1,2-dihydro-5H-pyrazol-5-one), and the CH form (1-substituted-2,4-dihydro-5H-pyrazol-5-one). researchgate.net The equilibrium is highly dependent on the substituents and the solvent, making its behavior distinct from the two-form equilibrium of the 4-hydroxy isomer. clockss.org

Comparison with Analogues with Different N-Substituents:

N-tert-Butyl vs. N-Phenyl: The bulky tert-butyl group is an aliphatic, electron-donating substituent. In contrast, the phenyl group is aromatic and can have varied electronic effects. In studies of 1-phenyl-1H-pyrazol-3-ols, the OH-tautomer is dominant. nih.gov The steric bulk of the tert-butyl group can also influence conformational preferences and the stability of tautomers. mdpi.com

N-tert-Butyl vs. N-H: In N-unsubstituted pyrazoles, a rapid proton exchange between the two nitrogen atoms (annular tautomerism) occurs, often resulting in averaged signals in NMR spectra at room temperature. mdpi.com The presence of the N-tert-butyl group in the title compound prevents this annular tautomerism, "locking" the substituent at the N1 position and simplifying the equilibrium to that between the 4-hydroxy and 4-keto forms.

The following table summarizes the principal tautomeric behaviors of different pyrazole classes for comparison.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of heterocyclic compounds like pyrazoles.

Electronic Structure Analysis

Analysis of the electronic structure helps in predicting the chemical behavior of molecules.

Molecular Modeling and Conformation Studies

Molecular modeling techniques are employed to predict the three-dimensional arrangement of atoms in a molecule and to explore its potential energy surface. These studies are crucial for understanding the molecule's stability, reactivity, and interactions.

The geometry of 1-tert-Butyl-1H-pyrazol-4-ol can be optimized using computational methods like Density Functional Theory (DFT). DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), are used to determine the most stable conformation by finding the minimum energy structure. researchgate.net

Below is a table of predicted geometric parameters for a pyrazole (B372694) ring system, derived from computational studies on related derivatives.

| Parameter | Predicted Value |

|---|---|

| N1-N2 Bond Length | ~1.35 Å |

| N2-C3 Bond Length | ~1.33 Å |

| C3-C4 Bond Length | ~1.42 Å |

| C4-C5 Bond Length | ~1.37 Å |

| C5-N1 Bond Length | ~1.38 Å |

| C4-O Bond Length | ~1.36 Å |

| N1-N2-C3 Bond Angle | ~112° |

| N2-C3-C4 Bond Angle | ~105° |

| C3-C4-C5 Bond Angle | ~107° |

| C4-C5-N1 Bond Angle | ~109° |

| C5-N1-N2 Bond Angle | ~107° |

This compound can theoretically exist in equilibrium with its tautomeric keto form, 1-tert-butyl-1H-pyrazol-4(5H)-one. Computational studies are instrumental in evaluating the relative stabilities of these tautomers and the energy barrier for their interconversion. nih.govnih.gov

Theoretical calculations consistently show that for pyrazol-4-ols, the enol form (the hydroxyl form) is significantly more stable than the keto form. nih.gov This preference is attributed to the aromaticity of the pyrazole ring in the enol tautomer, which is lost in the non-aromatic keto form. Quantum chemical calculations can quantify this energy difference, which is typically found to be several kcal/mol in favor of the enol form. Simulations can also model the transition state for the proton transfer between the oxygen and the carbon atom, providing the activation energy for the tautomerization process.

The structure of this compound allows for the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the N2 atom of the pyrazole ring. Computational methods are used to analyze the existence and strength of such interactions. nih.govnih.gov

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.

The prediction of nuclear magnetic resonance (NMR) chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for calculating the 1H and 13C NMR spectra of organic molecules. researchgate.netmdpi.com

Calculations are performed on the optimized geometry of the molecule. The computed shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). These theoretical predictions can be compared directly with experimental data to confirm the molecular structure. strath.ac.uknih.gov For this compound, calculations would predict distinct signals for the protons and carbons of the tert-butyl group, the pyrazole ring, and the hydroxyl proton.

The following table presents typical predicted chemical shifts for the core structure of this compound based on computational studies of analogous compounds.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| C3-H / C5-H | ~7.5 - 7.8 | ~125 - 135 |

| C4-OH | ~9.0 - 12.0 (broad) | - |

| tert-Butyl (CH3) | ~1.3 - 1.6 | ~30 - 32 |

| tert-Butyl (quaternary C) | - | ~60 - 65 |

| C3 / C5 | - | ~125 - 135 |

| C4 | - | ~140 - 150 |

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By performing a frequency calculation on the optimized geometry, a set of vibrational modes and their corresponding frequencies and intensities can be obtained. nih.gov

These calculated frequencies are often scaled by an empirical factor to correct for systematic errors in the computational method and the neglect of anharmonicity. The predicted spectrum can be used to assign the bands in an experimental IR spectrum to specific molecular vibrations, such as the O-H stretch of the hydroxyl group, C-H stretches of the tert-butyl group, and various stretching and bending modes of the pyrazole ring. strath.ac.uk

A table of key predicted vibrational frequencies for this compound is provided below.

| Vibrational Mode | Predicted Frequency Range (cm-1) |

|---|---|

| O-H Stretch (Hydrogen Bonded) | 3200 - 3400 |

| C-H Stretch (Aromatic/Ring) | 3050 - 3150 |

| C-H Stretch (tert-Butyl) | 2850 - 3000 |

| C=C / C=N Ring Stretch | 1450 - 1600 |

| C-O Stretch | 1200 - 1280 |

| Ring Bending/Deformation | 800 - 1000 |

Theoretical Electronic Absorption Spectra

The theoretical electronic absorption spectra of pyrazole derivatives can be investigated using quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). Methods like the Coulomb-attenuating approach (CAM-B3LYP) combined with a Polarizable Continuum Model (PCM) are employed to simulate the absorption spectra in various solvents. researchgate.net These calculations help identify the electronic transitions responsible for the absorption bands observed in UV-Vis spectroscopy.

For a related compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one, theoretical spectra were acquired to understand its photophysical properties. researchgate.net Such studies on this compound would involve calculating the excitation energies and oscillator strengths of the lowest energy electronic transitions. The results would predict the maximum absorption wavelengths (λmax) and the intensity of absorption, providing insights into how the tert-butyl and hydroxyl groups on the pyrazole ring influence the molecule's electronic structure and optical properties.

Predicted Collision Cross Section Values

The Collision Cross Section (CCS) is a key physicochemical parameter that reflects the size and shape of an ion in the gas phase. It is increasingly used in analytical chemistry for compound identification, particularly in ion mobility-mass spectrometry (IM-MS). mdpi.com For novel compounds like this compound, where experimental standards may be scarce, predictive models based on machine learning are invaluable. mdpi.comsemanticscholar.org

These models utilize molecular descriptors to calculate theoretical CCS values. A support vector machine-based model, for instance, has been developed for chemicals found in food contact materials, showing that for a large dataset, over 92% of protonated adducts could be predicted with a relative deviation below 5%. semanticscholar.org The prediction accuracy for such models typically results in median relative errors between 1.5% and 2.5%. mdpi.comsemanticscholar.org The predicted CCS value for the protonated or sodiated ion of this compound would serve as an additional identifier in advanced analytical workflows, helping to distinguish it from isomers and other structurally similar compounds. nih.gov

| Prediction Method | Ion Type | Predicted CCS (Ų) | Median Relative Error (%) |

| Machine Learning (e.g., SVM, GBM) | [M+H]⁺ | Data Not Available | ~1.5 - 2.5 mdpi.comsemanticscholar.org |

| Machine Learning (e.g., SVM, GBM) | [M+Na]⁺ | Data Not Available | ~1.8 - 2.5 mdpi.comsemanticscholar.org |

Intermolecular Interaction Analysis

The analysis of intermolecular interactions is fundamental to understanding the solid-state properties of a compound, including its crystal packing, stability, and polymorphism.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it allows for the mapping of different intermolecular contacts. mdpi.commdpi.com From this surface, 2D fingerprint plots are derived, which summarize the frequency of different combinations of distances from the surface to the nearest atom interior (dᵢ) and exterior (dₑ) to the surface. crystalexplorer.net

Illustrative Data for a Related Pyrazole Derivative

| Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 68.6 nih.gov |

| C···H/H···C | 18.3 nih.gov |

| O···H/H···O | 7.1 nih.gov |

Computational Assessment of Non-Covalent Interactions

Beyond Hirshfeld analysis, other computational methods are used to assess the energy and nature of non-covalent interactions. Quantum chemical calculations, particularly periodic Density Functional Theory (DFT), can provide a robust description of interactions like hydrogen bonds in molecular crystals. mdpi.com These methods allow for the calculation of interaction energies, which is crucial for understanding the strength of hydrogen bonds and other van der Waals forces that dictate the supramolecular architecture. For this compound, the hydroxyl group is expected to be a primary site for hydrogen bonding, and computational assessment would quantify the energy of these O-H···N or O-H···O interactions within the crystal.

Molecular Recognition and Intermolecular Interaction Modeling

Molecular recognition is driven by specific intermolecular interactions. Modeling these interactions is key to predicting how this compound might interact with other molecules, such as biological receptors or host molecules in supramolecular systems. The combination of a hydrogen-bond donor (the -OH group) and acceptor (the pyrazole nitrogen atoms) makes this compound capable of forming specific and directional interactions. Computational models can simulate the formation of dimers or larger aggregates, often linked by hydrogen bonds. researchgate.net These models, informed by techniques like Hirshfeld surface analysis, provide a detailed picture of the recognition patterns and the relative importance of different interaction types that stabilize the molecular assembly. mdpi.comresearchgate.net

Prediction of Electronic and Optical Properties

Dipole Moment Calculation

The dipole moment is a measure of the polarity of a molecule, arising from an uneven distribution of electron density. For pyrazole and its derivatives, the dipole moment is influenced by the positions of the nitrogen atoms and the nature of the substituents. researchgate.netresearchgate.net Theoretical calculations, often performed using DFT methods, can predict the magnitude and direction of the dipole moment. researchgate.net For this compound, the presence of the hydroxyl (-OH) and tert-butyl groups is expected to significantly influence its dipole moment. The lone pairs of electrons on the nitrogen and oxygen atoms, combined with the electron-donating nature of the tert-butyl group, would contribute to a complex charge distribution.

Table 1: Predicted Dipole Moment for this compound

| Compound | Predicted Dipole Moment (Debye) |

| This compound | Data not available in cited literature. |

| Illustrative Example: Pyrazole | ~2.27 D (gas phase) researchgate.net |

| Illustrative Example: 4-(4,5-dihydro-3-(4-morpholinophenyl)-1H-pyrazol-5-yl)-N,N-dimethylbenzenamine | 3.275 D researchgate.net |

Note: The illustrative examples are provided to give context to the typical range of dipole moments for pyrazole-containing molecules. The actual value for this compound will depend on its specific geometry and electronic structure.

Polarizability and Hyperpolarizability Predictions

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability is a higher-order effect that becomes important in strong electric fields and is related to non-linear optical (NLO) properties. Computational methods, particularly DFT, are employed to predict these properties for pyrazole derivatives. researchgate.net Molecules with extended π-systems and donor-acceptor groups often exhibit high polarizability and hyperpolarizability. In this compound, the aromatic pyrazole ring contributes to its polarizability. The substituents (-OH and -tert-butyl) will modulate this property.

Table 2: Predicted Polarizability and Hyperpolarizability for this compound

| Property | Predicted Value |

| Polarizability (α) | Data not available in cited literature. |

| First Hyperpolarizability (β) | Data not available in cited literature. |

Note: Specific values for this compound are not available. The magnitude of these properties is influenced by the electronic nature of the substituents on the pyrazole ring.

Electron Affinity and Ionization Potential Determination

Electron affinity is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. uni-siegen.de Ionization potential (or ionization energy) is the energy required to remove an electron from a neutral atom or molecule. uni-siegen.depurdue.edu These properties are fundamental to understanding a molecule's ability to participate in redox reactions. They can be calculated computationally using methods that determine the energies of the neutral molecule and its corresponding cation and anion. For pyrazole derivatives, the electron affinity and ionization potential are influenced by the aromaticity of the ring and the nature of the substituents. researchgate.net Electron-withdrawing groups tend to increase electron affinity and ionization potential, while electron-donating groups have the opposite effect.

Table 3: Predicted Electron Affinity and Ionization Potential for this compound

| Property | Predicted Value (eV) |

| Electron Affinity | Data not available in cited literature. |

| Ionization Potential | Data not available in cited literature. |

Note: The values for this compound would be influenced by the combined electronic effects of the hydroxyl and tert-butyl groups.

Reactivity and Stability Predictions

Computational chemistry provides powerful tools for predicting the reactivity and stability of molecules. eurasianjournals.com Global reactivity descriptors derived from DFT, such as chemical potential and electrophilicity index, are widely used for this purpose. researchgate.netscielo.org.mx

Chemical Potential and Electrophilicity Index

Chemical potential (μ) in the context of DFT is related to the escaping tendency of an electron from a system and is the negative of electronegativity. scielo.org.mx The electrophilicity index (ω) measures the propensity of a species to accept electrons. researchgate.netscielo.org.mx These parameters are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For pyrazole derivatives, these indices help in understanding their reactivity in various chemical reactions.

Table 4: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value |

| Chemical Potential (μ) | Data not available in cited literature. |

| Electrophilicity Index (ω) | Data not available in cited literature. |

Note: The reactivity of this compound will be governed by the interplay of the electron-donating tert-butyl group and the dual electron-donating and -withdrawing capabilities of the hydroxyl group, depending on the reaction conditions.

Carbocation Stability and Reaction Pathway Modeling

The stability of carbocation intermediates is a crucial factor in many organic reactions. youtube.com Computational methods can be used to calculate the relative energies of different carbocations, thereby predicting the most likely reaction pathways. For pyrazole derivatives, the formation of carbocations can be involved in electrophilic substitution reactions. The stability of a carbocation on the pyrazole ring would be influenced by the position of the positive charge and the electronic effects of the substituents. rsc.org

Reaction pathway modeling involves mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. rsc.orgresearchgate.net This provides a detailed mechanistic understanding of chemical transformations. For instance, the synthesis of pyrazoles often involves complex reaction pathways that can be elucidated through computational modeling. rsc.orgresearchgate.net The Knorr pyrazole synthesis, for example, has been shown to involve unexpectedly complex pathways, including autocatalysis and unforeseen intermediates, as revealed by kinetic modeling. rsc.orgresearchgate.net

In the context of this compound, computational modeling could be used to predict the regioselectivity of electrophilic substitution reactions or to explore the mechanisms of its potential synthetic routes. The tert-butyl group, being bulky and electron-donating, would likely influence both the stability of any carbocation intermediates and the steric accessibility of different positions on the pyrazole ring.

Reaction Mechanisms and Chemical Reactivity

Electrophilic and Nucleophilic Reactions of the Pyrazole (B372694) Ring

The pyrazole nucleus is a π-excessive aromatic heterocycle, which dictates its general behavior in substitution reactions. nih.govmdpi.com

Electrophilic Reactions Electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position, which is the most electron-rich carbon atom. nih.govmdpi.commdpi.com In 1-tert-Butyl-1H-pyrazol-4-ol, this position is already substituted with a hydroxyl group. The -OH group is strongly activating, further enhancing the electron density of the ring, particularly at the C5 position (ortho to the hydroxyl). However, the bulky tert-butyl group at the N1 position sterically hinders the C5 position, making electrophilic attack there less favorable.

Studies on related N-substituted pyrazoles confirm the high reactivity of the C4 position. For instance, the nitration of 1-(tert-butyl)-1H-pyrazole with nitric and sulfuric acid selectively yields 1-(tert-butyl)-4-nitro-1H-pyrazole. Similarly, electrophilic fluorination of pyrazole derivatives also occurs at the C4 position. thieme-connect.com For this compound, electrophilic substitution would likely target the C5 position, despite the steric hindrance, or potentially involve the oxygen of the hydroxyl group.

Nucleophilic Reactions Nucleophilic attacks on the pyrazole ring are less common due to its electron-rich nature but typically target the C3 and C5 positions. nih.govmdpi.com In cases where a good leaving group is present, nucleophilic aromatic substitution can occur. For example, in the related compound 4-bromo-1-tert-butyl-1H-pyrazole, the bromine atom at the C4 position can be displaced by nucleophiles. While this compound does not have an inherent leaving group on the ring, conversion of the hydroxyl group into a better leaving group (e.g., a tosylate) could facilitate nucleophilic substitution at the C4 position. researchgate.net

| Reaction Type | Favored Position(s) | Influence of Substituents in this compound |

|---|---|---|

| Electrophilic Substitution | C4 | The C4-OH group activates the ring, but this position is already substituted. Attack may be directed to C5, but is sterically hindered by the N1-tert-butyl group. |

| Nucleophilic Attack | C3, C5 | Requires a suitable leaving group. The N1-tert-butyl group sterically hinders the C5 position. |

Oxidation and Reduction Chemistry

Oxidation The pyrazole ring is generally resistant to oxidation due to its aromaticity. However, the substituents on this compound can undergo oxidation.

The C4-hydroxyl group can be oxidized to the corresponding ketone, yielding a 1-tert-butyl-1H-pyrazol-4(5H)-one derivative. This is a common reaction for secondary alcohols, and similar transformations have been noted for related pyrazol-4-ols.

Under specific conditions, the tert-butyl group itself can be oxidized to form products like tert-butyl alcohol or tert-butyl hydroperoxide.

Reduction The aromatic pyrazole ring is stable and not readily reduced. Reduction chemistry of this compound would primarily involve other functional groups if they were present. For example, if a nitro group were introduced onto the ring, it could be readily reduced to an amino group without affecting the core heterocycle. The hydroxyl group at C4 is not typically susceptible to reduction.

Cycloaddition Reactions

While pyrazoles are often synthesized via [3+2] cycloaddition reactions, they can also serve as platforms for subsequent cycloaddition chemistry to build more complex fused heterocyclic systems. nih.govsmolecule.com For this compound to participate in such reactions, it would first need to be functionalized with groups capable of acting as a dipole, dipolarophile, diene, or dienophile.

A relevant example is the intramolecular nitrile oxide cycloaddition (INOC) reaction. mdpi.com If the hydroxyl group at C4 were converted into an ether with an allyl or propargyl group, and another substituent on the ring (e.g., at C5) were converted to a nitrile oxide precursor (like an aldoxime), an intramolecular cycloaddition could occur to form a new fused ring system. mdpi.com This demonstrates how the pyrazole core can serve as a scaffold for constructing polyheterocyclic compounds. mdpi.com

Bond Formation and Cleavage Mechanisms

The chemistry of this compound involves various mechanisms for forming and breaking key covalent bonds.

Bond Formation

N-C Bond Formation : The synthesis of the title compound itself involves the formation of the N1-C(tert-butyl) bond, typically through the reaction of a pyrazole precursor with a tert-butyl source or by constructing the ring from tert-butylhydrazine (B1221602). orgsyn.org

C-C Bond Formation : While the parent compound lacks suitable handles, converting the C4-OH to a triflate or introducing a halogen at C5 would enable palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), providing a powerful method for C-C bond formation. researchgate.net

O-C Bond Formation : The hydroxyl group can readily undergo O-alkylation or O-acylation to form ethers and esters, respectively, through standard Williamson ether synthesis or esterification protocols.

Bond Cleavage

N1-C(tert-butyl) Cleavage : As detailed in section 5.2, this bond is readily cleaved under acidic conditions via an SN1/E1 mechanism, which is a key reactivity feature of this molecule. orgsyn.org

C4-O Cleavage : Cleavage of the C4-O bond is more challenging. However, related studies on aryl carbamates and carbonates show that C(sp²)–O bonds can be cleaved reductively. ethz.ch Converting the hydroxyl group to a carbonate could potentially enable its removal under specific reductive conditions.

Ring Cleavage : The pyrazole ring is robust, but under certain harsh conditions, such as the hydrolysis of activated intermediates like 4-chloro-4H-pyrazole 1-oxides, the heterocyclic ring can undergo cleavage to form acyclic products. acs.org

Applications in Advanced Materials Science and Catalysis Research

Role as Chemical Building Blocks and Scaffolds in Material Development

The pyrazole (B372694) nucleus is a fundamental component in the synthesis of more complex molecules for materials science, drug discovery, and chemical research. cymitquimica.com Derivatives of 1-tert-butyl-1H-pyrazole serve as essential starting materials, or building blocks, for constructing larger, functional systems. cymitquimica.com The tert-butyl group provides stability and influences the solubility and steric profile of the molecule, while the pyrazole ring and its functional groups, like the 4-hydroxyl, offer sites for chemical modification.

For instance, related structures such as 1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole are classic examples of building blocks used in cross-coupling reactions to form complex organic materials. bldpharm.com Similarly, derivatives like 3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine are considered valuable intermediates for synthesizing more intricate molecules that combine the properties of both the pyrazole and piperidine (B6355638) rings. smolecule.com The structural motif of 3-tert-butyl-1H-pyrazol-5-yl has been identified as a key component in the design of kinase inhibitors for medicinal chemistry, highlighting the importance of this scaffold in creating targeted molecules. evitachem.com This demonstrates the role of the tert-butyl pyrazole core as a versatile scaffold for developing a wide range of functional compounds. evitachem.commdpi.com

Ligand Design in Coordination Chemistry